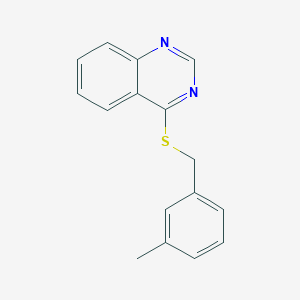

4-((3-Methylbenzyl)thio)quinazoline

Descripción general

Descripción

Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . Quinazolinones, oxidized quinazolines, are promising compounds with a wide range of biological activities . In the pharmaceutical field, quinazolinones are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals .

Synthesis Analysis

The synthesis of quinazolinone derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazolinone analogues and their ring-expanded derivatives . For instance, two series of quinazolinone compounds were synthesized as cytotoxic agents . All derivatives were synthesized via straightforward pathways and elucidated by FTIR, 1 H-NMR, CHNS elemental analysis, as well as the melting point .Molecular Structure Analysis

The molecular structure of quinazolinone derivatives was elucidated by FTIR, 1 H-NMR, CHNS elemental analysis, as well as the melting point . For example, the compound “3-(4-fluorobenzyl)-2-(4-((1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one” was synthesized with a yield of 77% .Chemical Reactions Analysis

Quinazolines are known to undergo various chemical reactions. For instance, the synthesis of quinazoline 3-oxides and their derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .Aplicaciones Científicas De Investigación

Anticancer Applications

4-((3-Methylbenzyl)thio)quinazoline: derivatives have been studied for their potential as anticancer agents. The quinazoline nucleus is a significant scaffold in medicinal chemistry, and modifications at specific positions on this nucleus can lead to compounds with promising anticancer activities . These compounds can act as kinase inhibitors, disrupting cancer cell signaling pathways and leading to apoptosis or cell death .

Antimicrobial and Antifungal Activities

Quinazoline derivatives exhibit a broad spectrum of biological activities, including antimicrobial and antifungal effects. The introduction of the 4-((3-Methylbenzyl)thio) moiety may enhance these properties, making these compounds valuable in the development of new antibiotics and antifungals, especially in the face of rising antibiotic resistance .

Cardiovascular Therapeutics

Some quinazoline derivatives have shown activity as vasodilators and may be useful in treating cardiovascular diseases. They can act on smooth muscle cells to help relax blood vessels, thereby reducing blood pressure and improving blood flow. This pharmacological activity is crucial for developing new treatments for hypertension and other cardiovascular conditions .

CNS Agents

Due to their ability to cross the blood-brain barrier, certain quinazoline derivatives are being explored for central nervous system (CNS) applications. They may serve as the basis for developing new drugs to treat neurodegenerative diseases, epilepsy, and other CNS disorders .

Agricultural Chemicals

In agriculture, quinazoline derivatives can be used to create pesticides and herbicides. Their biological activity can be tailored to target specific pests or weeds, providing a more focused approach to crop protection. Research into these applications is ongoing, with the aim of developing environmentally friendly and effective agricultural chemicals .

Luminescent Materials

Recent studies have highlighted the potential of quinazoline derivatives in the development of luminescent materials. These compounds can be used in the creation of fluorescent probes for bioimaging, offering high biocompatibility, low toxicity, and efficient luminescence. This makes them suitable for various applications, including medical diagnostics and environmental sensing .

Mecanismo De Acción

Target of Action

Quinazoline derivatives have been known to interact with a variety of targets, including various enzymes and receptors .

Mode of Action

Quinazoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Quinazoline derivatives have been shown to impact a wide range of biological activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes .

Result of Action

Some quinazoline derivatives have been shown to have significant anti-tumor activity . For example, one compound significantly inhibited the migration and colony formation of PC-3 cells and induced apoptosis through increasing the expression of pro-apoptotic proteins Bax and p53 and down-regulating the anti-apoptotic protein Bcl-2 .

Action Environment

The synthesis of quinazoline derivatives can be influenced by various factors, including reaction conditions and catalysts .

Direcciones Futuras

Quinazolinones have been a major source of attraction due to their stability and relatively easy methods for preparation . Their lipophilicity helps quinazolinones in penetration through the blood–brain barrier which makes them suitable for targeting different central nervous system diseases . Various modifications to the substitutions around the quinazolinone system changed their biological activity significantly due to changes in their physicochemical properties . Therefore, the future direction in this field could involve the design and synthesis of new derivatives or analogues to treat various diseases .

Propiedades

IUPAC Name |

4-[(3-methylphenyl)methylsulfanyl]quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-12-5-4-6-13(9-12)10-19-16-14-7-2-3-8-15(14)17-11-18-16/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETSIGRSHAUOFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101322636 | |

| Record name | 4-[(3-methylphenyl)methylsulfanyl]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815856 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-((3-Methylbenzyl)thio)quinazoline | |

CAS RN |

852366-98-4 | |

| Record name | 4-[(3-methylphenyl)methylsulfanyl]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/structure/B3016234.png)

![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3016236.png)

![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3016246.png)

![9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3016248.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3016251.png)

![4-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]morpholine](/img/structure/B3016255.png)